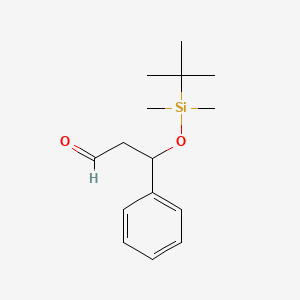

3-((tert-Butyldimethylsilyl)oxy)-3-phenylpropanal

Description

3-((tert-Butyldimethylsilyl)oxy)-3-phenylpropanal is a specialized aldehyde derivative featuring a propanal backbone with both a tert-butyldimethylsilyl (TBDMS) ether and a phenyl group substituted on the third carbon. This compound is structurally unique due to the dual substitution of a bulky silyl protecting group and an aromatic moiety on the same carbon, which significantly influences its steric and electronic properties. The TBDMS group enhances stability against hydrolysis and oxidative conditions, making it valuable in multi-step organic syntheses, particularly in protecting alcohol intermediates during complex molecule assembly . weight: 227.31), highlight the importance of such compounds in medicinal and materials chemistry .

Properties

Molecular Formula |

C15H24O2Si |

|---|---|

Molecular Weight |

264.43 g/mol |

IUPAC Name |

3-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanal |

InChI |

InChI=1S/C15H24O2Si/c1-15(2,3)18(4,5)17-14(11-12-16)13-9-7-6-8-10-13/h6-10,12,14H,11H2,1-5H3 |

InChI Key |

NPDZMJZFCWNCRR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(CC=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-3-phenylpropanal typically involves the protection of the hydroxyl group of 3-phenylpropanal with a tert-butyldimethylsilyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dichloromethane. The reaction conditions often include room temperature and a reaction time of several hours to ensure complete protection of the hydroxyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The reaction mixture is continuously fed into the reactor, and the product is collected at the outlet, allowing for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butyldimethylsilyl)oxy)-3-phenylpropanal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butyldimethylsilyl group can be selectively removed under acidic conditions to yield the free hydroxyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) for deprotection of the TBDMS group.

Major Products Formed

Oxidation: 3-((tert-Butyldimethylsilyl)oxy)-3-phenylpropanoic acid.

Reduction: 3-((tert-Butyldimethylsilyl)oxy)-3-phenylpropanol.

Substitution: 3-phenylpropanal after deprotection.

Scientific Research Applications

3-((tert-Butyldimethylsilyl)oxy)-3-phenylpropanal is widely used in scientific research due to its versatility:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the protection and deprotection strategies in multi-step synthesis.

Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and natural products.

Medicine: It is involved in the development of drug candidates and the study of metabolic pathways.

Mechanism of Action

The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-3-phenylpropanal primarily involves its role as a protecting group in organic synthesis. The tert-butyldimethylsilyl group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic transformations. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the hydroxyl group at a desired stage in the synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-((tert-Butyldimethylsilyl)oxy)-3-phenylpropanal becomes evident when compared to related aldehydes. Below is a detailed analysis:

Substituent Position and Steric Effects

- 2-(tert-Butyldimethylsilyloxy)-2-phenylacetaldehyde (3i): This compound, synthesized in , features TBDMS and phenyl groups on the alpha carbon (C2) of acetaldehyde. In contrast, the target compound’s substituents on C3 (beta to the aldehyde) offer reduced steric interference, enabling broader applicability in carbonyl-based reactions .

Substituent Electronic Effects

- 3-(3-Trifluoromethylphenyl)propanal : Reported in and , this compound bears a trifluoromethyl (-CF₃) group on the phenyl ring. The electron-withdrawing -CF₃ group decreases electron density at the aldehyde, enhancing electrophilicity. Conversely, the TBDMS group in the target compound is electron-donating, stabilizing the aldehyde and modulating its reactivity in reductive aminations or cross-couplings .

Functional Group Variation

- 3-[(tert-Butyldimethylsilyl)oxy]propanal : This analog () lacks the phenyl group on C3, resulting in reduced steric bulk and electronic complexity. Its simpler structure facilitates use in reactions requiring minimal steric hindrance, such as the synthesis of γ-boryl amides (e.g., compound 11b in ), where silyl-protected amines are key intermediates .

Data Table: Key Structural and Functional Comparisons

Biological Activity

3-((tert-Butyldimethylsilyl)oxy)-3-phenylpropanal is a synthetic organic compound that serves as an important intermediate in organic synthesis. Its biological activity, particularly in medicinal chemistry and pharmacology, is of significant interest due to its potential applications in drug development and therapeutic interventions.

The compound has the following chemical structure and properties:

- Chemical Formula : C13H18O2Si

- Molecular Weight : 234.36 g/mol

- CAS Number : 13468481

The presence of the tert-butyldimethylsilyl (TBDMS) group enhances the stability and solubility of the compound, making it a useful intermediate in various chemical reactions.

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, related compounds and their mechanisms provide insight into potential activities:

- Anticancer Activity : Studies have shown that compounds with similar structural features exhibit anticancer properties, particularly through mechanisms involving apoptosis and cell cycle arrest. For instance, benzaldehyde derivatives have been reported to inhibit cancer cell proliferation by inducing oxidative stress and apoptosis .

- Antifungal Properties : Benzaldehyde derivatives have demonstrated antifungal activity by disrupting cellular antioxidation systems in pathogenic fungi. This disruption can effectively control fungal infections, highlighting a potential application for this compound in antifungal therapy .

- Enzyme Inhibition : Compounds similar to this compound have been studied as inhibitors of various enzymes, including xanthine oxidase (XO). Inhibition of XO can lead to reduced oxidative stress and inflammation, which are critical in conditions such as gout and cardiovascular diseases .

Anticancer Activity

A study investigated the effects of benzaldehyde derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through mechanisms involving apoptosis. The study concluded that structural modifications could enhance their anticancer potential, suggesting that this compound might exhibit similar effects due to its structural similarities .

Antifungal Activity

Research focused on the antifungal properties of redox-active benzaldehydes revealed their ability to target cellular antioxidation systems in fungi. This study highlighted that compounds disrupting these systems could serve as effective antifungal agents, suggesting a pathway for exploring the antifungal potential of this compound .

Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Induced apoptosis in cancer cell lines | Potential for development as an anticancer agent |

| Antifungal Properties | Disrupted antioxidation systems in pathogenic fungi | Possible use in antifungal therapies |

| Enzyme Inhibition | Inhibited xanthine oxidase leading to reduced oxidative stress | Therapeutic applications in gout and cardiovascular diseases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.